molecular formula C18H19N3O B2708268 N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide CAS No. 638141-44-3

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide

Cat. No.: B2708268
CAS No.: 638141-44-3
M. Wt: 293.37
InChI Key: GXQPQMIHGYIUNU-UHFFFAOYSA-N
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Description

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the reaction of 1-benzyl-1H-benzimidazole with ethyl bromoacetate, followed by hydrolysis and subsequent acetylation. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
  • N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide
  • Albendazole
  • Mebendazole
  • Thiabendazole

Uniqueness

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14(22)19-12-11-18-20-16-9-5-6-10-17(16)21(18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPQMIHGYIUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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